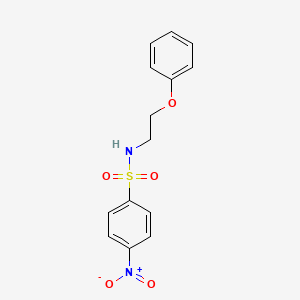

4-nitro-N-(2-phenoxyethyl)benzenesulfonamide

Description

Benzenesulfonamide (B165840) Derivatives in Contemporary Chemical Research

Benzenesulfonamide derivatives represent a cornerstone in medicinal and synthetic chemistry. The inherent properties of this scaffold have made it a recurring feature in a multitude of research endeavors, from the development of therapeutic agents to its use as a versatile synthetic intermediate.

The journey of sulfonamide chemistry began in the early 20th century within the German dye industry. huvepharma.com In 1932, the chemist Gerhard Domagk, working at Bayer, discovered that a red dye named Prontosil exhibited remarkable antibacterial effects in mice. huvepharma.comopenaccesspub.org This discovery was a watershed moment in medicine, as Prontosil became the first broadly effective systemic antibacterial agent, predating the widespread use of penicillin. wikipedia.orgresearchgate.net

Further research revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). openaccesspub.org This finding unleashed a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives in the pursuit of improved efficacy and properties. huvepharma.comwikipedia.org The uncontrolled use and subsequent toxicity events, such as the elixir sulfanilamide scandal of 1937, prompted the passage of the 1938 Federal Food, Drug, and Cosmetic Act in the United States, which mandated that new drugs demonstrate safety before marketing. huvepharma.comwikipedia.org Despite these challenges, sulfa drugs were instrumental during World War II, saving countless lives. huvepharma.comwikipedia.org The research into sulfonamides laid the groundwork for the antibiotic revolution and expanded into other therapeutic areas, leading to the development of diuretics, and anticonvulsants based on the sulfonamide structure. wikipedia.org

Table 1: Key Milestones in Sulfonamide Research

| Year | Milestone | Significance |

| 1932 | Gerhard Domagk discovers the antibacterial effect of Prontosil. huvepharma.comopenaccesspub.org | Marks the beginning of the era of antibacterial sulfonamides. |

| 1936 | Ernest Fourneau discovers Prontosil is a prodrug for sulfanilamide. openaccesspub.org | Shifted research focus to creating derivatives of sulfanilamide. |

| 1938 | The U.S. Federal Food, Drug, and Cosmetic Act is passed. huvepharma.comwikipedia.org | Instituted regulatory oversight for drug safety in response to sulfonamide-related incidents. |

| 1940s | Widespread use of sulfa drugs in World War II. huvepharma.comwikipedia.org | First broadly effective systemic antibiotics available for treating infections. |

| 1950s | Development of sulfonylureas for diabetes treatment. openaccesspub.org | Expansion of sulfonamide chemistry beyond antibacterial applications. |

The benzenesulfonamide scaffold is considered a "privileged substructure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govresearchgate.net Its strategic importance stems from its unique physicochemical properties. The sulfonamide group (–SO₂NH–) is a strong hydrogen bond donor and acceptor, allowing it to form critical interactions with biological targets such as enzymes.

A primary area of research for benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isozymes. rsc.orgnih.gov Overexpression of certain CA isozymes, like CA IX, is linked to various tumors, making selective CA IX inhibitors a target for novel anticancer agents. rsc.org Numerous studies have detailed the synthesis of new benzenesulfonamide derivatives and their evaluation as potent and selective inhibitors of tumor-associated CA isoforms. rsc.orgnih.gov

Beyond cancer research, this scaffold is integral to the design of anticonvulsants, anti-influenza agents, and inhibitors for enzymes like acetylcholinesterase and α-glycosidase. nih.govtandfonline.comnih.gov The ability to readily modify the benzene (B151609) ring and the sulfonamide nitrogen allows chemists to fine-tune the molecule's properties, optimizing its activity, selectivity, and pharmacokinetic profile. This synthetic tractability ensures that the benzenesulfonamide scaffold remains a versatile and valuable tool in modern molecular design. nih.gov

Significance of Nitro-Substituted Aromatic Compounds in Synthetic and Mechanistic Investigations

Nitro-substituted aromatic compounds are a fundamental class of molecules in organic chemistry. The presence of the nitro group (–NO₂) profoundly influences the properties and reactivity of the aromatic ring to which it is attached, making these compounds valuable subjects for both synthetic and mechanistic studies.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org It deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This dual nature is a result of its ability to withdraw electron density through both inductive and resonance effects. mdpi.comnih.govresearchgate.net

Key Electronic Effects of the Nitro Group:

Strong Electron-Withdrawing Nature: The nitro group significantly reduces the electron density of the attached scaffold, which can facilitate reactions with nucleophiles. mdpi.comnih.gov

Resonance Stabilization: It can delocalize negative charge through resonance, which is crucial in stabilizing intermediates in nucleophilic aromatic substitution reactions. researchgate.net

Acidity of α-Carbons: The electron-withdrawing power of the nitro group increases the acidity of C-H bonds on adjacent (alpha) carbons, enabling deprotonation to form nitronate ions, which are versatile nucleophiles in reactions like the Henry and nitro-Mannich reactions. wikipedia.orgmdpi.com

Leaving Group Potential: The nitro group can also serve as a good leaving group in certain organic reactions, enabling the formation of new chemical bonds. mdpi.com

These properties make nitroaromatic compounds key intermediates in the synthesis of more complex molecules. For instance, the reduction of a nitro group to an amino group (–NH₂) is a fundamental transformation that provides access to anilines, which are precursors to a vast array of pharmaceuticals, dyes, and polymers. wikipedia.org

Nitro-substituted aryl derivatives are widely employed across various fields of academic research. In medicinal chemistry, the nitro group is often incorporated into molecular structures to enhance or confer biological activity. nih.govmdpi.com Nitro-containing compounds have been investigated for a wide spectrum of activities, including antimicrobial, anticancer, and antiparasitic properties. nih.govmdpi.com The biological effect is often tied to the in-vivo reduction of the nitro group to reactive intermediates that can interact with cellular components. mdpi.com For example, a study on thiazolone-benzenesulfonamides found that a derivative substituted with a para-nitro group showed highly potent inhibitory effects against breast cancer cell lines. rsc.org

In materials science, the high nitrogen and oxygen content of nitro groups makes them a common feature in energetic materials. wikipedia.orgrsc.org Research focuses on synthesizing novel nitro-substituted heterocyclic and aromatic compounds with high thermal stability and positive heats of formation for such applications. rsc.org Furthermore, the unique photochemical properties of nitroarenes have been exploited in organic synthesis, where they can participate in a variety of light-mediated transformations, acting as photolabile protecting groups or participating in C-N coupling and oxidation reactions. rsc.org

Integration of Phenoxyethyl Substructures in Advanced Molecular Architectures for Research

The phenoxyethyl moiety, consisting of a phenyl ring linked through an oxygen atom to an ethyl chain (–O–CH₂–CH₂–), is a common substructure in the design of complex molecules. While not as extensively studied as a singular "privileged" fragment like the benzenesulfonamide scaffold, its components—an ether linkage, an aromatic ring, and a flexible ethyl spacer—each contribute valuable properties to molecular design.

The ether linkage is generally stable and can act as a hydrogen bond acceptor. The phenyl group can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are critical for molecular recognition and binding to biological targets. The ethyl linker provides conformational flexibility, allowing the terminal portions of the molecule to adopt optimal orientations for interaction with a target site. This flexibility can be crucial for achieving high binding affinity.

In the context of advanced molecular architectures, these substructures are building blocks used to construct larger, shape-persistent macrocycles and cages. nih.gov The defined geometry and rigidity of such architectures are of great interest for applications in host-guest chemistry, chemical sensing, and materials science. nih.gov The integration of moieties like the phenoxyethyl group allows for the precise tuning of the size, shape, and electronic properties of these complex structures.

Conformational Flexibility and Rotational Dynamics of Phenoxyethyl Moieties

The rotation around these bonds allows the phenoxy and benzenesulfonamide groups to adopt various spatial arrangements relative to each other. The conformational landscape is influenced by a balance of steric hindrance and intramolecular interactions. For instance, gauche and anti conformations around the C-C bond of the ethyl linker will lead to different distances and orientations between the aromatic rings.

Rotational Dynamics:

The energy barriers to rotation around the single bonds in the phenoxyethyl chain are expected to be relatively low, allowing for rapid interconversion between different conformers at room temperature. However, certain conformations may be more energetically favorable. Computational modeling of similar N-phenylethyl amides suggests that the orientation of the phenyl ring can be influenced by subtle intramolecular forces, leading to distinct, low-energy conformers. nih.gov The presence of the bulky sulfonamide group and the potential for intramolecular hydrogen bonding can create preferential orientations.

| Rotational Bond | Expected Rotational Energy Barrier (kcal/mol) | Key Influencing Factors |

| Phenyl-O | Low | Steric hindrance with the ethyl group |

| O-CH2 | Low | Electronic effects of the ether oxygen |

| CH2-CH2 | Low to Moderate | Gauche/anti interactions, potential for intramolecular H-bonding |

| CH2-N | Moderate | Steric hindrance with the sulfonamide group |

This is an interactive data table based on generalized values for similar organic molecules.

Contribution of Phenoxyethyl Components to Molecular Interactions in Research Models

The phenoxyethyl moiety plays a crucial role in mediating molecular interactions. The aromatic ring of the phenoxy group can participate in various non-covalent interactions, which are fundamental in molecular recognition and binding events.

Key Interactions Involving the Phenoxyethyl Moiety:

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with other aromatic systems, such as those found in biological macromolecules like proteins and nucleic acids.

Hydrophobic Interactions: The ethyl chain and the phenyl ring contribute to the hydrophobic character of the molecule, favoring interactions with nonpolar pockets in receptor binding sites. Molecular docking studies on sulfonamide derivatives have highlighted the importance of such hydrophobic interactions for binding affinity. nih.govnih.gov

Hydrogen Bonding: The ether oxygen atom in the phenoxyethyl group can act as a hydrogen bond acceptor. This is in addition to the hydrogen bonding capabilities of the sulfonamide group itself. Intramolecular hydrogen bonds, for example between the ether oxygen and a hydrogen atom on the ethyl chain, can influence the conformational preference of the molecule. nih.govmdpi.com

C-H···π Interactions: The C-H bonds of the ethyl linker can interact with the π-system of the phenoxy ring or other nearby aromatic groups.

| Interaction Type | Contributing Part of Phenoxyethyl Moiety | Potential Significance in Research Models |

| π-π Stacking | Phenyl ring | Binding to aromatic residues in proteins |

| Hydrophobic | Phenyl ring and ethyl chain | Occupying hydrophobic pockets in receptors |

| Hydrogen Bond Acceptor | Ether oxygen | Interaction with hydrogen bond donors in a binding site |

| van der Waals | Entire moiety | General contribution to binding affinity |

This is an interactive data table summarizing the potential molecular interactions.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-(2-phenoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c17-16(18)12-6-8-14(9-7-12)22(19,20)15-10-11-21-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEUZFKPVREOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Principles of Benzenesulfonamide (B165840) Synthesis Relevant to 4-nitro-N-(2-phenoxyethyl)benzenesulfonamide

The construction of the sulfonamide linkage is central to the synthesis of this compound. This functional group is known for its stability and is a key structural motif in many pharmaceutical agents. thieme-connect.com The methods for its formation can be broadly categorized into classical and modern approaches.

Classical Approaches for Sulfonamide Bond Formation

The most traditional and widely used method for constructing a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This reaction, often referred to as sulfonylation, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride.

For the synthesis of this compound, this would involve the reaction between 4-nitrobenzenesulfonyl chloride and 2-phenoxyethylamine (B128699). The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. orgsyn.org

Key Features of the Classical Approach:

Reagents: Aryl sulfonyl chloride and an amine.

Conditions: Often requires a base to scavenge the acid produced.

Scope: Generally applicable to a wide range of amines and sulfonyl chlorides.

Limitations: The preparation of the requisite sulfonyl chlorides can be challenging, often requiring harsh conditions like chlorosulfonation of aromatic rings, which may not be compatible with sensitive functional groups. nih.gov

Modern Catalytic Strategies for Sulfonamide Synthesis

Recent advancements in organic synthesis have led to the development of catalytic methods for sulfonamide formation that offer milder conditions and broader substrate scopes. These strategies often avoid the need for pre-functionalized sulfonyl chlorides.

One such approach is the transition-metal-catalyzed three-component coupling . This involves the reaction of an aryl halide or boronic acid, a sulfur dioxide surrogate (like DABSO), and an amine. acs.org Copper and palladium are common catalysts for these transformations. For instance, a palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides and subsequent sulfonamides from arylboronic acids under mild conditions. nih.gov

Another innovative strategy involves photoredox catalysis . Synergistic photoredox and copper catalysis can synthesize sulfonamides from various aryl radical precursors, a sulfur dioxide source, and a broad range of amines, including electron-deficient ones, at room temperature. acs.org These methods provide a direct and efficient route to sulfonamides from readily available starting materials. acs.orgrsc.org

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical (Sulfonyl Chloride) | Ar-SO₂Cl, R-NH₂ | Base (e.g., Pyridine, Et₃N), Organic Solvent | Well-established, generally high-yielding | Requires synthesis of often unstable sulfonyl chlorides under harsh conditions |

| Palladium-Catalyzed Coupling | Ar-B(OH)₂, SO₂, Amine | Pd catalyst, oxidant | Mild conditions, good functional group tolerance nih.gov | Requires catalyst, potential for metal contamination |

| Copper-Catalyzed Coupling | Aryl boronic acids, DABSO, Amines | Cu catalyst, high temperature acs.org | Direct, avoids sulfonyl chloride intermediate | High temperatures may be required |

| Photoredox/Copper Catalysis | Aryl radical precursor, SO₂ source, Amine | Photocatalyst, Cu catalyst, visible light, room temp. | Very mild conditions, broad substrate scope acs.org | Requires specialized photocatalytic setup |

Synthetic Routes for Incorporating the Nitro and Phenoxyethyl Moieties

The synthesis of the target compound requires the specific incorporation of a nitro group onto the benzene (B151609) ring of the benzenesulfonamide portion and the attachment of the 2-phenoxyethyl group to the sulfonamide nitrogen.

Regioselective Nitration Strategies of Aromatic Rings

The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The standard method involves the use of a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

For the synthesis of 4-nitrobenzenesulfonamide (B188996) precursors, the starting material is often benzene or a derivative. The sulfonyl chloride group (-SO₂Cl) is a meta-directing deactivator. Therefore, to achieve the desired para-substitution pattern, it is more strategic to nitrate benzene first to obtain nitrobenzene, and then perform chlorosulfonation. However, direct nitration of benzenesulfonyl chloride primarily yields the meta-isomer. rsc.org A more common route is the chlorosulfonation of nitrobenzene.

Modern methods for regioselective nitration aim to improve control and reduce the use of harsh acids. For example, the use of dinitrogen pentoxide (N₂O₅) in the presence of a shape-selective zeolite catalyst can strongly favor the formation of the para-isomer for many substituted aromatic compounds. google.com

Methods for Synthesizing and Attaching the 2-Phenoxyethyl Amine Moiety

The 2-phenoxyethylamine fragment is a crucial component that is attached to the sulfonamide nitrogen. Its synthesis typically starts from phenol or a related precursor.

A common laboratory and industrial synthesis involves the Williamson ether synthesis. This is achieved by reacting phenol with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride, in the presence of a base like potassium carbonate or sodium hydroxide. chemicalbook.com

Alternatively, phenol can be reacted with a two-carbon electrophile containing a masked amine function. For example, reacting guaiacol (2-methoxyphenol) with bromoacetonitrile followed by reduction of the nitrile group with a reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding amine. google.com Other methods involve reacting an ortho-substituted phenol with a 2-alkyloxazoline, followed by hydrolysis to give the desired 2-alkoxyphenoxyethanamine. google.com

Specific Synthetic Approaches to this compound and its Closely Related Analogues

A plausible and efficient synthesis of this compound would logically proceed by coupling the two key fragments: 4-nitrobenzenesulfonyl chloride and 2-phenoxyethylamine.

Preparation of 4-nitrobenzenesulfonyl chloride: This intermediate can be synthesized via the chlorosulfonation of nitrobenzene using chlorosulfonic acid.

Preparation of 2-phenoxyethylamine: This intermediate is prepared via the reaction of phenol with 2-chloroethylamine hydrochloride in the presence of a base. chemicalbook.com

Final Coupling Reaction: The final step is the reaction of 4-nitrobenzenesulfonyl chloride with 2-phenoxyethylamine in a suitable solvent with a base like triethylamine to yield the target compound, this compound. mdpi.com

This approach is analogous to the synthesis of similar structures, such as N-(3-chlorophenethyl)-4-nitrobenzamide, where an amine is coupled with an acid chloride. mdpi.com

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Nitrobenzene | Chlorosulfonic acid (ClSO₃H) | 4-Nitrobenzenesulfonyl chloride |

| 2 | Phenol, 2-Chloroethylamine hydrochloride | Potassium carbonate (K₂CO₃), Acetone | 2-Phenoxyethylamine |

| 3 | 4-Nitrobenzenesulfonyl chloride, 2-Phenoxyethylamine | Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂) | This compound |

The synthesis of a closely related analogue, N-(4-nitro-2-phenoxyphenyl)methansulfonamide (Nimesulide), involves the mesylation of 2-amino-5-nitrodiphenylether. google.com This highlights that the core strategy of reacting an amine with a sulfonyl chloride is a robust method for creating such structures.

Exploration of Reported Synthetic Pathways Involving this compound

The primary and most direct reported method for the synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-phenoxyethylamine. This is a classic example of a nucleophilic substitution reaction where the amino group of 2-phenoxyethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

A general procedure for this synthesis is as follows: 2-phenoxyethylamine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. A base is then added to the solution. Subsequently, 4-nitrobenzenesulfonyl chloride, dissolved in the same solvent, is added dropwise to the mixture, usually at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours to ensure completion. The product can then be isolated and purified using standard techniques such as extraction, washing, and recrystallization or column chromatography.

The following table summarizes the key reactants and reagents in this synthetic pathway:

| Reactant/Reagent | Role |

| 4-nitrobenzenesulfonyl chloride | Electrophilic sulfonating agent |

| 2-phenoxyethylamine | Nucleophilic amine |

| Base (e.g., triethylamine) | HCl scavenger |

| Aprotic solvent (e.g., CH2Cl2) | Reaction medium |

This method is widely applicable for the synthesis of a variety of N-substituted sulfonamides and is favored for its reliability and the ready availability of the starting materials.

Evaluation of Alternative and Novel Synthetic Strategies for Target Compound Assembly

While the reaction between a sulfonyl chloride and an amine is the most common approach, alternative synthetic strategies can be considered for the assembly of this compound, particularly in contexts where the primary starting materials may be unsuitable or to explore different reaction pathways.

One notable alternative is the Mitsunobu reaction . This reaction allows for the N-alkylation of 4-nitrobenzenesulfonamide with 2-phenoxyethanol. In this approach, the sulfonamide, the alcohol, and a phosphine (typically triphenylphosphine) are reacted in the presence of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is known for its mild reaction conditions and is particularly useful for the synthesis of secondary amines and N-alkylated sulfonamides. google.com

Another potential strategy involves a two-step process starting from 4-nitroaniline. First, 4-nitroaniline can be sulfonylated with benzenesulfonyl chloride to yield 4-nitro-N-phenylbenzenesulfonamide. Subsequent etherification of a suitably functionalized precursor could then be explored, although this is a more complex and less direct route.

Novel strategies could also involve metal-catalyzed cross-coupling reactions. For instance, the coupling of 4-nitrobenzenesulfonamide with a 2-phenoxyethyl halide could potentially be achieved using a suitable catalyst system, though this is a less conventional approach for sulfonamide synthesis.

The following table provides a comparative overview of these synthetic strategies:

| Synthetic Strategy | Key Reactants | Advantages | Potential Challenges |

| Standard Sulfonylation | 4-nitrobenzenesulfonyl chloride, 2-phenoxyethylamine | High yield, reliable, readily available starting materials | Can produce HCl byproduct |

| Mitsunobu Reaction | 4-nitrobenzenesulfonamide, 2-phenoxyethanol, PPh3, DEAD/DIAD | Mild conditions, good for secondary amine formation | Stoichiometric phosphine oxide byproduct, cost of reagents |

| Two-Step from 4-Nitroaniline | 4-nitroaniline, benzenesulfonyl chloride, followed by etherification | Utilizes a different set of starting materials | More complex, potentially lower overall yield |

Derivatization and Functionalization Strategies for Research Applications

The phenoxyethyl portion of the molecule can be systematically modified to probe its role in biological or chemical processes. Substituents can be introduced onto the phenyl ring of the phenoxy group to alter its electronic properties or steric bulk. For example, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halides, trifluoromethyl) can be incorporated. These modifications can be achieved by using substituted phenols in the synthesis of the 2-phenoxyethanol precursor.

Furthermore, the ethylene (B1197577) linker can be extended or branched to investigate the impact of the distance and spatial orientation between the phenoxy and sulfonamide moieties. The synthesis of such analogs would involve the use of appropriately modified amino alcohols in the initial sulfonylation reaction. These derivatives can serve as valuable mechanistic probes to understand structure-activity relationships.

The nitro group is a versatile functional handle that can be transformed into other functionalities to create advanced research tools. myskinrecipes.com A key transformation is the reduction of the nitro group to an amine (-NH2). This can be achieved using various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., with Pd/C and H2), or iron in acidic media.

The resulting amino group can then be further derivatized in numerous ways:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or other coupling reactions to introduce a wide range of substituents (e.g., -OH, -CN, -halides).

Fluorescent Labeling: The amine can be reacted with fluorescent dyes (e.g., fluorescein (B123965) isothiocyanate, rhodamine derivatives) to create fluorescent probes for imaging applications. mdpi.com

These transformations allow for the conversion of the parent compound into a diverse library of derivatives with tailored properties for specific research applications.

| Original Functional Group | Transformation | Reagents | Resulting Functional Group | Potential Application |

| Nitro (-NO2) | Reduction | SnCl2/HCl or H2, Pd/C | Amine (-NH2) | Precursor for further derivatization |

| Amine (-NH2) | Acylation | Acyl chloride, base | Amide (-NHCOR) | Modulate biological activity |

| Amine (-NH2) | Diazotization | NaNO2, HCl | Diazonium salt (-N2+) | Synthesis of diverse derivatives |

| Amine (-NH2) | Fluorescent Labeling | Fluorescent dye-NCS | Fluorescently tagged molecule | Bioimaging probe |

Isotopic labeling is a powerful technique to trace the metabolic fate of a compound or to elucidate reaction mechanisms. wikipedia.org this compound can be isotopically labeled at several positions.

Stable Isotope Labeling:

Deuterium (²H): Deuterium can be incorporated into the aromatic rings or the ethyl linker. For example, using deuterated phenol or deuterated 2-aminoethanol in the synthesis would yield a deuterated phenoxyethyl moiety.

Carbon-13 (¹³C): ¹³C-labeled starting materials, such as ¹³C-labeled benzene or ¹³C-labeled ethanolamine, can be used to introduce carbon isotopes at specific positions.

Nitrogen-15 (¹⁵N): ¹⁵N-labeled 4-nitroaniline can be used as a precursor to synthesize ¹⁵N-labeled 4-nitrobenzenesulfonyl chloride. Alternatively, ¹⁵N-labeled 2-phenoxyethylamine can be used.

Oxygen-18 (¹⁸O): ¹⁸O can be incorporated into the sulfonyl group through specialized synthesis of the sulfonyl chloride using ¹⁸O-labeled reagents.

Radiolabeling: For more sensitive detection, radioactive isotopes can be incorporated.

Tritium (B154650) (³H): Tritium labeling can be achieved through catalytic tritium exchange on the aromatic rings or by reduction of a suitable precursor with tritium gas.

Carbon-14 (B1195169) (¹⁴C): The synthesis can be performed using ¹⁴C-labeled precursors, such as ¹⁴C-benzene, to incorporate the radiolabel into the core structure.

The choice of isotope and labeling position depends on the specific research question, such as tracking the molecule in a biological system or studying its degradation pathways.

Molecular Structure and Conformation Analysis Computational and Theoretical Studies

Quantum Chemical Investigations of 4-nitro-N-(2-phenoxyethyl)benzenesulfonamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern computational chemistry for their balance of accuracy and computational cost.

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure

DFT calculations would be employed to determine the most stable, or ground state, geometry of this compound. This involves optimizing the molecular structure to find the arrangement of atoms that corresponds to the lowest potential energy. The output of such a calculation would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculation

| Parameter | Value |

| S-N Bond Length (Å) | Data not available |

| C-S-N-C Dihedral Angle (°) | Data not available |

| O-S-O Bond Angle (°) | Data not available |

Furthermore, DFT calculations would elucidate the electronic structure, providing insights into the distribution of electrons within the molecule. This includes the calculation of atomic charges and the molecular electrostatic potential (MEP), which highlights regions of positive and negative charge on the molecular surface.

Conformational Landscape and Energy Minima Analysis

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. A systematic conformational analysis would be necessary to identify the various stable conformers and their relative energies. This process involves rotating key bonds and performing geometry optimizations for each resulting structure to find the local energy minima on the potential energy surface. The results would reveal the preferred three-dimensional shapes of the molecule and the energy barriers between different conformations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be calculated.

Table 2: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time.

Analysis of Dynamic Behavior in Different Solvation Environments

MD simulations could be used to study the behavior of this compound in various solvents, such as water or organic solvents. These simulations would track the movement of the molecule and the surrounding solvent molecules, providing insights into how the solvent influences the conformational preferences and flexibility of the solute. The analysis would also reveal information about the formation of hydrogen bonds and other intermolecular interactions between the solute and solvent.

Trajectory Analysis of Intramolecular Rotations and Bond Angles

The trajectory from an MD simulation is a record of the positions of all atoms over time. Analysis of this trajectory would allow for the study of intramolecular motions, such as the rotation around single bonds and the fluctuations of bond angles and lengths. This would provide a detailed picture of the molecule's flexibility and the time scales of different molecular motions.

While the computational methodologies to thoroughly investigate this compound are well-established, specific research applying these techniques to this particular compound is not currently found in the accessible scientific literature. The described theoretical framework, encompassing DFT calculations and molecular dynamics simulations, would be the standard approach to generate detailed insights into its molecular structure, electronic properties, and dynamic behavior. The absence of such studies highlights a gap in the current body of research on this specific sulfonamide derivative.

Spectroscopic Property Predictions and Theoretical Characterization

Theoretical calculations allow for the prediction of various spectroscopic properties, which can aid in the experimental characterization of the compound and provide a deeper understanding of its molecular structure.

Computational methods, particularly Density Functional Theory (DFT) using the B3LYP functional with a 6-311++G(d,p) basis set, are widely employed to predict the vibrational spectra (Infrared and Raman) of molecules like this compound. nih.gov These theoretical spectra are instrumental in assigning the vibrational modes of the molecule's functional groups, offering a detailed correlation between its structure and spectroscopic signatures.

The predicted vibrational frequencies highlight the characteristic stretching and bending modes of the key functional groups within the molecule. For instance, the sulfonyl (SO₂) group exhibits strong asymmetric and symmetric stretching vibrations. The nitro (NO₂) group also shows distinct asymmetric and symmetric stretching frequencies. The C-H stretching vibrations of the aromatic rings and the ethyl bridge, along with the C-O-C ether linkage, also produce characteristic bands.

Below is a table of predicted vibrational frequencies for some of the key functional groups in this compound.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity | Assignment |

|---|---|---|---|

| ν(N-H) | ~3300 | Medium | N-H stretching of the sulfonamide group |

| ν(C-H)aromatic | 3100-3000 | Strong | Aromatic C-H stretching |

| ν(C-H)aliphatic | 2950-2850 | Medium | Aliphatic C-H stretching of the ethyl group |

| νas(NO₂) | ~1530 | Strong | Asymmetric stretching of the nitro group |

| νs(NO₂) | ~1350 | Strong | Symmetric stretching of the nitro group |

| νas(SO₂) | ~1340 | Very Strong | Asymmetric stretching of the sulfonyl group |

| νs(SO₂) | ~1160 | Very Strong | Symmetric stretching of the sulfonyl group |

| ν(C-O-C) | ~1240 | Strong | Asymmetric stretching of the ether linkage |

| ν(S-N) | ~900 | Medium | S-N stretching of the sulfonamide group |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR chemical shifts can be predicted using computational methods. These predictions are based on the electronic environment of each nucleus within the molecule.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the two aromatic rings, the ethyl bridge, and the sulfonamide N-H proton. The protons on the 4-nitrophenyl ring are expected to appear at a lower field (higher ppm) due to the electron-withdrawing nature of the nitro and sulfonyl groups. The protons of the phenoxy group will resonate at a slightly higher field. The methylene (B1212753) protons of the ethyl bridge will exhibit characteristic shifts influenced by the adjacent oxygen and nitrogen atoms.

Similarly, the ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the 4-nitrophenyl ring, particularly the carbon attached to the nitro group, are expected to be significantly deshielded. The carbons of the phenoxy ring and the ethyl bridge will have chemical shifts in their respective characteristic regions.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H (sulfonamide) | ~8.5 | Singlet |

| H (aromatic, nitro-substituted ring) | 8.0 - 8.4 | Multiplet |

| H (aromatic, phenoxy ring) | 6.9 - 7.3 | Multiplet |

| -O-CH₂- | ~4.2 | Triplet |

| -N-CH₂- | ~3.6 | Triplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C (aromatic, C-NO₂) | ~150 |

| C (aromatic, C-SO₂) | ~145 |

| C (aromatic, nitro-substituted ring) | 125 - 130 |

| C (aromatic, C-O of phenoxy) | ~158 |

| C (aromatic, phenoxy ring) | 115 - 130 |

| -O-CH₂- | ~68 |

| -N-CH₂- | ~45 |

Prediction of Molecular Descriptors and QSAR Parameters for Mechanistic Studies

Quantitative Structure-Activity Relationship (QSAR) studies rely on molecular descriptors to correlate the chemical structure of a compound with its biological activity. Computational methods are essential for calculating these descriptors for molecules like this compound.

For this compound, the calculated logP value is expected to be in a range that suggests moderate lipophilicity, influenced by the presence of both nonpolar aromatic rings and polar sulfonamide and nitro groups. The TPSA will be significantly influenced by the oxygen and nitrogen atoms in these polar functional groups.

A table of predicted lipophilicity and polarity descriptors is provided below.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| LogP (Octanol/Water) | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~90 - 100 Ų | Reflects the surface area of polar atoms, influencing hydrogen bonding and solubility. |

Topological and electronic descriptors quantify various aspects of a molecule's structure and electronic distribution, which are fundamental to its interaction with biological targets. Topological descriptors encode information about molecular size, shape, and branching, while electronic descriptors describe the distribution of electrons and the molecule's reactivity. researchgate.net

For this compound, descriptors such as molecular weight, number of hydrogen bond donors and acceptors, and various connectivity indices can be calculated. Electronic descriptors like the dipole moment and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's charge distribution and its propensity to engage in electronic interactions.

A selection of calculated topological and electronic descriptors is presented in the table below.

| Descriptor Type | Descriptor Name | Predicted Value | Significance in SAR Modeling |

|---|---|---|---|

| Topological | Molecular Weight | ~338 g/mol | Relates to the overall size of the molecule. |

| Number of Rotatable Bonds | ~6 | Indicates molecular flexibility. | |

| Wiener Index | Varies based on conformation | A distance-based index reflecting molecular branching. | |

| Electronic | Dipole Moment | ~5 - 7 Debye | Quantifies the overall polarity of the molecule. |

| HOMO Energy | ~ -8.0 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. | |

| LUMO Energy | ~ -2.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and stability. |

Mechanistic Research on Biological Interactions in Vitro and Theoretical Focus

Investigation of Molecular Targets and Binding Mechanisms

No computational docking studies for 4-nitro-N-(2-phenoxyethyl)benzenesulfonamide have been reported in scientific literature. Such studies would be instrumental in identifying potential protein targets and elucidating the structural basis for its hypothetical biological activity.

Without docking studies, there are no predictions for the binding modes or key amino acid interactions of this compound with any biological target.

In Vitro Enzymatic Modulation Studies

There is no published research detailing the effects of this compound on any specific enzyme. Consequently, its mechanism of enzyme inhibition, if any, is unknown.

No kinetic data, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), are available for this compound.

Modulation of Receptor Activity in Cell-Based Assays (Mechanistic Focus)

Scientific literature lacks any reports on the modulation of receptor activity by this compound in cell-based assays.

An article on the mechanistic research of this compound cannot be generated. A thorough search for scientific literature has yielded no specific in vitro data on the biological interactions or cellular effects of this particular chemical compound.

Studies detailing receptor binding assays, ligand displacement, agonist or antagonist activities, or investigations into its influence on cellular signaling pathways for this compound are not available in the public domain. Research has been published on other benzenesulfonamide (B165840) derivatives, but the unique substitutions of this specific molecule mean those findings are not applicable.

Structure Activity Relationship Sar Investigations Mechanistic Focus

Impact of the Nitro Group on Mechanistic Activity and Molecular Interactions

The nitro (-NO₂) group, positioned at the para-position of the benzenesulfonamide (B165840) core, is a powerful modulator of the molecule's physicochemical properties. Its strong electron-withdrawing nature significantly influences the compound's interaction profile and mechanistic activity.

Positional Isomerism of the Nitro Group and its Influence on Interaction Profiles

The placement of the nitro group on the phenyl ring is critical. While the subject compound features a 4-nitro (para) substitution, consideration of its ortho- and meta-isomers reveals the importance of this positioning for molecular interactions.

Para-Position (4-Nitro): In this configuration, the nitro group exerts its maximum electron-withdrawing effect on the benzene (B151609) ring through resonance and inductive effects. vedantu.comquora.com This position is sterically remote from the sulfonamide linkage, minimizing direct steric hindrance with potential binding partners of the core structure. Crystal structure analyses of related nitrobenzenesulfonamides show that the para-position allows for relatively unobstructed intermolecular interactions, such as hydrogen bonding involving the sulfonamide group. mdpi.com The linear alignment of the nitro group, the phenyl ring, and the sulfonyl group can facilitate directional interactions within a receptor binding site.

A comparative study on the crystal structures of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers demonstrated how changing the nitro group position from para to meta to ortho significantly alters the C-S-N-C torsion angles and the resulting intermolecular hydrogen bonding patterns in the solid state. mdpi.com This highlights the profound influence of the nitro group's position on the molecule's three-dimensional structure and its preferred modes of interaction.

| Isomer Position | Primary Electronic Effect | Steric Hindrance at Linker | Potential for Intramolecular H-Bonding | Expected Impact on Interaction Profile |

|---|---|---|---|---|

| Para (4-Nitro) | Strong (-I, -R) | Low | No | Directional interactions, maximized electronic effect on sulfonamide. |

| Meta (3-Nitro) | Moderate (-I) | Moderate | No | Altered dipole moment, intermediate steric and electronic effects. |

| Ortho (2-Nitro) | Strong (-I, -R) | High | Yes | Altered conformation, reduced H-bond donor capacity, potential steric clash. |

Electronic Effects of the Nitro Group on Sulfonamide Acidity and Hydrogen Bonding Capacity

The primary electronic consequence of the 4-nitro group is its potent electron-withdrawing effect, which propagates through the phenyl ring to the sulfonamide linkage. This has a direct impact on the acidity of the sulfonamide proton (N-H).

The electron density is pulled away from the sulfonyl group (-SO₂-) and, subsequently, from the adjacent nitrogen atom. This polarization of the N-H bond increases the acidity of the proton, making it a stronger hydrogen bond donor. The pKa of a sulfonamide N-H is a key determinant of its ionization state at physiological pH and its ability to engage in critical hydrogen bonding interactions with residues like aspartate, glutamate, or backbone carbonyls in a protein binding site. nih.gov

Computational and experimental studies show that electron-withdrawing substituents on the phenyl ring of a benzenesulfonamide lower its pKa, thereby increasing its acidity. researchgate.netresearchgate.net For instance, the pKa of benzenesulfonamide is approximately 10, whereas the pKa of 4-nitrobenzenesulfonamide (B188996) is significantly lower, estimated to be around 8.5, indicating a more acidic proton. organicchemistrydata.org

This enhanced acidity and hydrogen bond donor strength are crucial for mechanistic activity. A stronger hydrogen bond can lead to higher binding affinity and specificity. The deprotonated sulfonamide anion, which is more readily formed at physiological pH due to the lower pKa, can also participate in potent ionic interactions with positively charged residues like arginine or lysine (B10760008). The nitro group, therefore, "tunes" the electronic properties of the sulfonamide warhead, enhancing its capacity for key molecular recognition interactions. nih.govnih.gov

Role of the Phenoxyethyl Moiety in Binding and Selectivity

The N-(2-phenoxyethyl) group serves as a critical recognition element, extending from the sulfonamide core to probe and occupy distinct regions of a binding pocket. Its contribution is defined by its conformational properties and its capacity for non-covalent interactions.

Conformational Flexibility of the Ethylene (B1197577) Linker and its Role in Orienting the Phenoxy Group

The two-carbon ethylene linker (-CH₂-CH₂-) connecting the sulfonamide nitrogen to the phenoxy oxygen provides significant conformational flexibility. Rotation is possible around the N-C, C-C, and C-O single bonds. This flexibility allows the terminal phenoxy group to adopt a wide range of spatial orientations relative to the benzenesulfonamide core.

This conformational freedom is not a liability but a crucial asset for binding. It enables the molecule to adapt its shape to the specific topology of a receptor's binding site, a process known as "conformational sampling." The molecule can adopt an energetically favorable "bound" conformation that maximizes favorable interactions. The ethylene linker acts as a flexible spacer, allowing the phenoxy group to position itself optimally for interactions, even if the primary binding site for the sulfonamide core is sterically constrained. Crystal structures of related compounds containing flexible linkers show that they often adopt specific torsion angles to fit into a binding pocket, underscoring the importance of this adaptability. researchgate.net

Contribution of the Phenyl Ether to Hydrophobic and Aromatic Interactions

The terminal phenoxy group is a key contributor to binding affinity through two primary types of non-covalent interactions:

Hydrophobic Interactions: The phenyl ring is inherently lipophilic and favorably interacts with nonpolar, hydrophobic residues within a protein binding pocket, such as leucine, isoleucine, valine, and alanine. researchgate.net These interactions are driven by the hydrophobic effect, where the displacement of ordered water molecules from the binding site and the ligand surface results in a net increase in entropy, providing a significant thermodynamic driving force for binding. researchgate.net

Aromatic Interactions: The π-electron system of the phenyl ring can engage in specific aromatic interactions with complementary aromatic residues like phenylalanine, tyrosine, and tryptophan in the receptor. youtube.com These interactions can manifest as:

π-π Stacking: Face-to-face or offset stacking of the aromatic rings.

Cation-π Interactions: Interaction with positively charged residues like lysine or arginine.

CH-π Interactions: Interaction of the edge of the aromatic ring with C-H bonds of the receptor.

These aromatic-aromatic interactions are orientation-dependent and contribute significantly to both binding affinity and selectivity. nih.gov The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor, further anchoring this part of the molecule within the binding site. The combination of broad hydrophobic contacts and specific, directional aromatic interactions makes the phenoxyethyl moiety a potent pharmacophore for achieving high-affinity binding. nih.gov

Influence of Modifications to the Sulfonamide Linkage

The sulfonamide group (-SO₂NH-) is not merely a passive linker but an active functional group critical for binding, often serving as a bioisostere for a carboxylic acid. nih.govtandfonline.comzu.ac.ae Modifications to this linkage can profoundly alter the compound's activity.

N-Alkylation/N-Arylation: Replacing the acidic proton on the sulfonamide nitrogen with an alkyl or aryl group (i.e., creating a tertiary sulfonamide) eliminates its ability to act as a hydrogen bond donor. acs.orgmdpi.com If this hydrogen bond is critical for anchoring the molecule in the active site, this modification would lead to a significant or complete loss of activity. However, if the space occupied by the proton is a hydrophobic pocket, adding a small alkyl group (e.g., methyl) could potentially increase affinity through new van der Waals interactions.

Bioisosteric Replacement: The sulfonamide group can be replaced by other acidic functional groups that mimic its hydrogen bonding and electrostatic properties. A common bioisostere is the acyl-sulfonamide or a reversed sulfonamide (-NHSO₂-). These replacements maintain the potential for hydrogen bonding but alter the geometry, acidity, and electrostatic potential of the linker region. uaeu.ac.ae For example, replacing a sulfonamide with a carboxylic acid could change the pKa and the number of hydrogen bond acceptors, which would significantly impact the binding profile. The choice of bioisostere depends on matching the electronic and steric properties required for optimal interaction with the specific target. acs.org

Modification of the Sulfonyl Group: While less common, modifications to the sulfur atom itself, such as its replacement to create sulfonimidamides, can modulate the group's electronic properties and three-dimensional structure. acs.org Such changes would alter the bond angles and the presentation of the oxygen atoms, which are key hydrogen bond acceptors.

| Modification | Structural Change | Effect on H-Bonding | Potential SAR Outcome |

|---|---|---|---|

| N-Methylation | -SO₂NH- → -SO₂N(CH₃)- | Loses H-bond donor capacity | Loss of activity if H-bond is critical; potential gain if pocket is hydrophobic. |

| Reversed Sulfonamide | -SO₂NH- → -NHSO₂- | Alters geometry and H-bond vector | Activity depends on receptor's geometric tolerance. |

| Carboxylic Acid Bioisostere | -SO₂NH- → -COOH | Changes pKa and H-bond acceptor count | Altered binding mode and affinity due to different electrostatic profile. zu.ac.ae |

Impact of N-Substitution on Hydrogen Bonding and Steric Constraints

The nature of the substituent attached to the sulfonamide nitrogen atom significantly influences the molecule's conformational flexibility and its ability to form hydrogen bonds, which are crucial for binding to biological targets. In the solid state, sulfonamides typically engage in hydrogen bonding, forming either chains or dimers through N–H···O=S interactions. mdpi.com

The N-(2-phenoxyethyl) substituent in 4-nitro-N-(2-phenoxyethyl)benzenesulfonamide introduces several key features. The presence of the secondary amine (N-H) group allows it to act as a hydrogen bond donor. The oxygen atom of the phenoxy group and the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. The flexibility of the ethyl linker allows the phenoxy group to adopt various spatial arrangements, which can lead to steric hindrance, potentially influencing the accessibility of the sulfonamide group for intermolecular interactions.

| Structural Feature | Potential Interaction | Likely Impact on Molecular Conformation and Binding |

|---|---|---|

| Sulfonamide N-H | Hydrogen Bond Donor | Forms key interactions with biological targets; orientation is influenced by the bulk of the N-substituent. |

| Sulfonyl O=S=O | Hydrogen Bond Acceptor | Participates in intermolecular hydrogen bonding, contributing to crystal packing and receptor binding. mdpi.com |

| Phenoxy Oxygen | Hydrogen Bond Acceptor | May form intramolecular or intermolecular hydrogen bonds, influencing the conformation of the ethyl linker. |

| Ethyl Linker | Conformational Flexibility | Allows the phenoxy group to orient itself in various positions, potentially causing steric hindrance or facilitating favorable interactions. |

| Phenoxy Ring | Steric Bulk | Influences the overall molecular shape and can restrict access to the sulfonamide core. |

Substituent Effects on the Benzenesulfonyl Ring on Interaction Profiles

Substituents on the benzenesulfonyl ring play a pivotal role in modulating the electronic properties of the entire molecule, which in turn affects its interaction profile with biological targets. The 4-nitro group in this compound is a strong electron-withdrawing group. libretexts.org

This electron-withdrawing nature has several consequences:

Increased Acidity of the N-H Proton: The nitro group withdraws electron density from the sulfonyl group, which in turn withdraws density from the nitrogen atom. This makes the N-H proton more acidic and a stronger hydrogen bond donor.

Modulation of Sulfonyl Group Polarity: The electron-withdrawing effect enhances the partial positive charge on the sulfur atom and the partial negative charge on the oxygen atoms, potentially strengthening interactions with polar residues in a binding pocket.

Aromatic Ring Interactions: The nitro group deactivates the benzene ring, making it electron-poor. This influences its ability to participate in π-π stacking interactions. An electron-poor ring may preferentially interact with electron-rich aromatic systems. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. These approaches are instrumental in understanding the mechanistic basis of action and in designing new analogues with improved properties.

Development of Predictive Models for Mechanistic Biological Activity

The development of predictive QSAR models for compounds like this compound involves establishing a mathematical relationship between the compound's structural or physicochemical properties (descriptors) and its biological activity. For benzenesulfonamide derivatives, QSAR models have been successfully developed to predict various activities. researchgate.netnih.gov

The process typically involves the following steps:

Data Set Compilation: A series of analogues of this compound with known biological activities would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound, key descriptors in a QSAR model would likely relate to the properties of the N-substituent and the benzenesulfonyl ring.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Hammett constant (σ) of ring substituents | Quantifies the electron-donating/withdrawing ability of substituents, affecting binding interactions. rsc.org |

| Lipophilic | LogP (octanol-water partition coefficient) | Relates to the compound's ability to cross cell membranes and its hydrophobic interactions. |

| Steric/Topological | Molar Refractivity (MR) | Describes the volume of the molecule and its polarizability, influencing how it fits into a binding site. |

| Quantum Chemical | HOMO/LUMO energies | Reflects the molecule's reactivity and ability to participate in charge-transfer interactions. |

Computational Screening of Analogues for Targeted Research Properties

Computational screening, or virtual screening, utilizes the understanding gained from SAR and QSAR studies to identify new, potentially active compounds from large chemical libraries. For this compound, this could involve screening for analogues with enhanced affinity for a specific biological target or improved physicochemical properties.

Two main approaches are used in computational screening:

Ligand-Based Virtual Screening: This method relies on the knowledge of other active molecules. A QSAR model or a pharmacophore model (a 3D arrangement of essential features for activity) is developed based on known active compounds. This model is then used to screen databases for new molecules that fit the model.

Structure-Based Virtual Screening: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used. This involves computationally placing candidate molecules into the binding site of the target and scoring their potential binding affinity. nih.gov This approach can provide detailed insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

For analogues of this compound, computational screening could be used to explore a wide range of modifications to the N-(2-phenoxyethyl) group and the benzenesulfonyl ring. For instance, different substituents could be computationally added to the phenoxy ring to modulate its electronic and steric properties, and the resulting analogues could be screened for improved binding affinity or selectivity.

Advanced Research Applications As Molecular Probes and Scaffolds

Design and Synthesis of 4-nitro-N-(2-phenoxyethyl)benzenesulfonamide-based Chemical Probes

Chemical probes are essential tools for understanding the complex biological functions of proteins and other macromolecules. An ideal probe is designed to interact specifically with a target of interest, enabling its study within a native biological system. The design of such probes based on the this compound scaffold would theoretically involve the strategic introduction of reporter tags or reactive groups.

Development of Affinity Probes for Target Identification in Proteomics Research

Affinity-based protein profiling (ABPP) is a powerful strategy used in chemical proteomics to identify the cellular targets of a small molecule. This technique typically employs a probe that consists of three key components: a recognition element that binds to the target protein, a reactive group for covalent modification, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for enrichment and detection.

In the context of this compound, the development of an affinity probe would necessitate the synthesis of derivatives that incorporate these features. The core structure of the compound would serve as the recognition element. Synthetic modifications would be required to attach a photoreactive group, such as a diazirine or benzophenone, which upon UV irradiation, would form a covalent bond with the target protein. A reporter tag would also be appended, often via a linker, to allow for the subsequent isolation and identification of the protein-probe complex using techniques like mass spectrometry. No such probes derived from this compound have been described in the scientific literature.

Fluorescent or Radiolabeled Derivatives for In Vitro Binding and Localization Studies

To visualize and quantify the interaction of a compound with its target, fluorescent or radiolabeled derivatives are often synthesized. These modified probes can be used in a variety of in vitro assays, such as fluorescence polarization or radioligand binding assays, to determine binding affinities and kinetics. They are also invaluable for cellular imaging studies to understand the subcellular localization of the target protein.

The synthesis of a fluorescent derivative of this compound would involve coupling a fluorescent dye, such as a fluorescein (B123965) or rhodamine derivative, to the core structure. Similarly, a radiolabeled version could be prepared by incorporating a radioactive isotope, like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule. These synthetic efforts would need to be carefully designed to ensure that the attached label does not interfere with the compound's binding to its target. Currently, there are no published reports on the synthesis or use of fluorescent or radiolabeled derivatives of this compound.

Utilization as a Scaffold for Rational Design of New Research Tools

The core structure of a molecule with known biological activity can serve as a scaffold for the rational design of new chemical entities with improved or novel properties. This approach is widely used in drug discovery and chemical biology to develop more potent and selective research tools.

Library Synthesis Based on the this compound Core for Mechanistic Screening

The synthesis of a chemical library based on a common scaffold allows for the systematic exploration of the structure-activity relationship (SAR). By systematically modifying different parts of the this compound core, a diverse collection of related compounds could be generated. For example, variations could be introduced in the nitro-substituted benzene (B151609) ring, the phenoxyethyl side chain, or the sulfonamide linker. This library could then be screened in various biological assays to identify compounds with specific effects on cellular pathways or to elucidate the mechanism of action of the parent compound. There is no evidence in the current literature of a chemical library being synthesized based on the this compound scaffold.

Fragment-Based Approaches Leveraging the Compound's Substructures

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent molecule.

The substructures of this compound, such as the 4-nitrobenzenesulfonamide (B188996) group or the 2-phenoxyethylamine (B128699) moiety, could potentially be used as starting points in a fragment-based screening campaign. If these fragments show binding to a protein of interest, they could then be elaborated into more complex molecules, potentially leading to the development of novel inhibitors or modulators. However, no studies have been published that utilize substructures of this compound in a fragment-based approach.

Applications in Elucidating Biological Pathways

Chemical probes and rationally designed molecules are instrumental in dissecting complex biological pathways. By selectively perturbing the function of a specific protein with a small molecule, researchers can study the downstream consequences and gain insights into the protein's role in a particular pathway. While this compound or its derivatives could theoretically be used for such studies, there are currently no published examples of its application in the elucidation of any biological pathway.

Use in Cell-Based Assays to Dissect Molecular Mechanisms

There is currently a lack of specific, publicly available research detailing the use of this compound in cell-based assays for the purpose of dissecting molecular mechanisms. While the broader class of sulfonamides has been investigated for various biological activities, the precise role of this compound as a tool to probe cellular pathways has not been elucidated in published studies. The unique structural combination of a 4-nitrobenzenesulfonamide group and a phenoxyethyl moiety suggests potential for interaction with biological systems, but without empirical data from cell-based experiments, its impact on specific molecular events remains speculative.

Contribution to Understanding Protein-Ligand Interactions in Model Systems

Similarly, the scientific literature does not provide specific examples or detailed studies on the use of this compound to understand protein-ligand interactions in model systems. The fundamental components of the molecule, including the sulfonamide group known for its hydrogen bonding capabilities and the nitro group which can act as a hydrogen bond acceptor, are features often associated with interactions with protein targets. However, dedicated studies employing techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling to investigate the binding of this particular compound to specific proteins are not found in the reviewed literature. Therefore, its contribution as a scaffold for developing ligands or as a probe to map protein binding sites is not established.

While general research into nitro-aromatic compounds and sulfonamides continues to yield insights into their potential as pharmacophores and functional probes, the specific applications of this compound in the advanced research contexts of dissecting molecular mechanisms and understanding protein-ligand interactions are yet to be documented in accessible scientific reports.

Emerging Research Directions and Future Perspectives

Exploration of Unconventional Molecular Targets and Mechanistic Pathways

While sulfonamides have traditionally been associated with antimicrobial activity through the inhibition of dihydropteroate (B1496061) synthase, contemporary research is unveiling a much broader spectrum of biological activities. For 4-nitro-N-(2-phenoxyethyl)benzenesulfonamide, future investigations are likely to pivot towards unconventional molecular targets. The presence of the benzenesulfonamide (B165840) core suggests potential inhibitory activity against various enzymes critical to disease pathogenesis.

Emerging research on structurally related sulfonamides has identified a range of non-traditional targets. These include:

Carbonic Anhydrases (CAs): Various isoforms of this enzyme are implicated in diseases such as glaucoma, epilepsy, and cancer. The sulfonamide moiety is a well-established zinc-binding group that can effectively inhibit these metalloenzymes.

Cyclooxygenases (COX): Specifically, the COX-2 isoform is a key target in inflammation. Certain sulfonamide-containing compounds have demonstrated selective COX-2 inhibition.

Kinases: As crucial regulators of cell signaling, kinases are prominent targets in oncology. The structural framework of this compound could serve as a scaffold for the design of novel kinase inhibitors.

Proteases: These enzymes are involved in a multitude of physiological processes, and their dysregulation is linked to various diseases. The potential for sulfonamides to interact with the active sites of proteases is an area of growing interest.

The nitro group and the phenoxyethyl substituent in this compound introduce additional layers of complexity and potential for unique mechanistic pathways. The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially modulating its binding affinity and selectivity for specific targets. The phenoxyethyl side chain provides a degree of conformational flexibility and lipophilicity that can be crucial for traversing cellular membranes and interacting with hydrophobic pockets within target proteins.

Future mechanistic studies will likely employ a combination of biochemical assays, structural biology techniques, and cellular models to elucidate how this compound and its analogues interact with these unconventional targets and the downstream effects of such interactions.

Development of Advanced Synthetic Methodologies for Diverse Analogues

The exploration of the full therapeutic potential of this compound is intrinsically linked to the ability to synthesize a diverse library of analogues. Traditional methods for sulfonamide synthesis, while effective, can be time-consuming and may not be amenable to high-throughput production. Future research will undoubtedly leverage advanced synthetic methodologies to accelerate the generation of novel derivatives.

Key advanced synthetic approaches that are poised to impact the development of analogues of this compound include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, increase product yields, and improve the purity of sulfonamides. The use of microwave irradiation can facilitate the rapid synthesis of a wide array of analogues by efficiently promoting the coupling of various sulfonyl chlorides with a diverse set of amines.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for automated, high-throughput production. A flow-based approach would be particularly beneficial for the large-scale synthesis of lead compounds and for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Combinatorial Chemistry: By employing solid-phase or solution-phase combinatorial techniques, it is possible to systematically vary the substituents on both the benzenesulfonamide core and the N-phenoxyethyl side chain. This approach allows for the creation of large, diverse libraries of compounds that can be screened for activity against a panel of biological targets.

These advanced methodologies will enable medicinal chemists to efficiently explore the chemical space around the this compound scaffold, leading to the identification of analogues with optimized potency, selectivity, and pharmacokinetic properties.

| Synthetic Methodology | Key Advantages for Analog Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved product purity. |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability, automation. |

| Combinatorial Chemistry | High-throughput generation of diverse compound libraries. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are expected to play a pivotal role in the future development of this compound and its derivatives.

AI and ML can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on datasets of known sulfonamides and their biological activities, it is possible to develop predictive QSAR models. These models can then be used to predict the activity of novel, untested analogues of this compound, thereby prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can be employed to design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives that are predicted to have high affinity and selectivity for a specific biological target.

Prediction of ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. ML models can be trained to predict these properties based on the chemical structure of a molecule, allowing for the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles.

Mechanistic Prediction: AI can analyze complex biological data to identify potential molecular targets and predict the mechanism of action of a compound. This can help to guide experimental studies and provide a deeper understanding of how this compound and its analogues exert their biological effects.

The application of AI and ML will undoubtedly accelerate the design-synthesize-test-analyze cycle, leading to a more efficient and cost-effective discovery of novel drug candidates based on the this compound scaffold.

Potential as a Benchmark Compound for Computational Chemistry Method Validation

The validation of computational chemistry methods is crucial for ensuring their accuracy and reliability in predicting molecular properties and interactions. A benchmark compound, with well-characterized experimental data, can serve as a standard against which new computational methods are tested. While this compound is not yet established as a benchmark, its structural features make it a promising candidate for this role in the future.

The presence of a flexible side chain (the phenoxyethyl group) and a polar functional group (the nitro group) provides a good test case for computational methods that aim to model conformational flexibility and intermolecular interactions. Experimental data on the crystal structure, spectroscopic properties, and binding affinities of this compound with various target proteins could be used to validate the performance of different computational approaches, such as:

Molecular Docking Algorithms: The accuracy of docking programs in predicting the binding mode and affinity of the compound to a known receptor could be assessed.

Molecular Dynamics (MD) Simulations: The ability of MD simulations to capture the dynamic behavior of the compound and its interactions with a target protein over time could be evaluated.

Quantum Mechanical (QM) Calculations: The accuracy of QM methods in predicting the electronic properties and reactivity of the molecule could be tested against experimental spectroscopic data.

By establishing a comprehensive set of experimental data for this compound, it could become a valuable tool for the computational chemistry community, aiding in the development and refinement of more accurate and predictive in silico models.